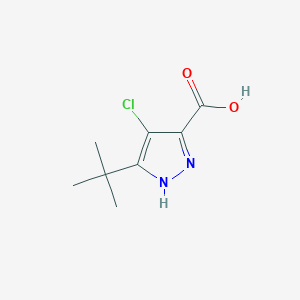

![molecular formula C21H20FNO4S2 B2515869 N-[2-[(4-fluoro-3-methylphenyl)sulfonyl]-2-(2-thienyl)ethyl]-2-methoxybenzamide CAS No. 946242-90-6](/img/structure/B2515869.png)

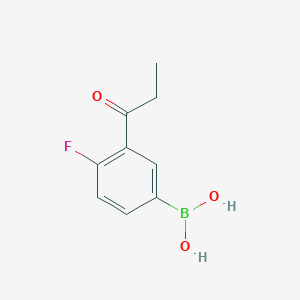

N-[2-[(4-fluoro-3-methylphenyl)sulfonyl]-2-(2-thienyl)ethyl]-2-methoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N-[2-[(4-fluoro-3-methylphenyl)sulfonyl]-2-(2-thienyl)ethyl]-2-methoxybenzamide" is a structurally complex molecule that may be related to various benzamide derivatives with potential biological activities. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, molecular structure, and chemical properties, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of benzamide derivatives often involves the coupling of amide groups with aromatic systems, as seen in the oxidative coupling method described for the synthesis of 2-aryl ethenesulfonyl fluorides and sulfonyl fluoride substituted γ-lactams . This method utilizes a rhodium(III)-catalyzed reaction, which could potentially be adapted for the synthesis of the compound , considering its sulfonyl and benzamide functional groups.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized by the presence of an amide bond linked to an aromatic system. In the case of the compound "N-[2-[(4-fluoro-3-methylphenyl)sulfonyl]-2-(2-thienyl)ethyl]-2-methoxybenzamide," the presence of a sulfonyl group attached to a phenyl ring and a methoxy group on the benzamide moiety suggests a complex molecular architecture that may influence its binding affinity to biological receptors, as seen in the structure-affinity relationship study of similar compounds .

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including hydrogenation and esterification, as demonstrated in the synthesis of 4-Amino-N-[3-(2-hydroxyethyl)sulfonylsulfatide]phenylbenzamide . These reactions are crucial for modifying the functional groups and improving the yield of the desired products. The compound may also be amenable to such reactions, which could be used to modify its structure and enhance its biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their functional groups and molecular structure. For instance, the presence of a methoxy group can affect the solubility and membrane permeability of the compound, as seen in the study of N-(methoxypolyethylene glycol) rho-hydroxymercuribenzamide and its effect on spermatozoan motility . The sulfonyl group in the compound is likely to contribute to its reactivity and potential as a sulfhydryl group reagent, which could be relevant in biological contexts.

Applications De Recherche Scientifique

Proton Exchange Membranes for Fuel Cells

One study discusses the synthesis of comb-shaped poly(arylene ether sulfone)s with sulfonated side-chain grafting units for use as proton exchange membranes in fuel cells. These polymers exhibit high proton conductivity and good thermal stability, making them suitable for polyelectrolyte membrane materials in fuel cell applications (Kim, Robertson, & Guiver, 2008).

Radiolabeled Ligands for Receptor Imaging

Another study presents the development of [11C]L-159,884 and [11C]L-162,574, radiolabeled nonpeptide angiotensin II antagonists for angiotensin II, AT1 receptor imaging. This research offers insights into the potential use of such compounds in understanding receptor distributions and functions in various physiological and pathological conditions (Hamill et al., 1996).

Novel Insecticides

Flubendiamide, a compound with a unique chemical structure including a sulfonylalkyl group, shows extremely strong insecticidal activity especially against lepidopterous pests. This research highlights the potential of structurally novel compounds for agricultural applications in pest management (Tohnishi et al., 2005).

Synthesis and Chemical Applications

Research on the synthesis and application of a 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) protected glycosyl donor in carbohydrate chemistry illustrates the utility of such compounds in synthesizing complex molecules. The Fsec group protects hydroxyl groups during chemical reactions, showcasing the versatility of sulfonyl-containing compounds in synthetic chemistry (Spjut, Qian, & Elofsson, 2010).

Propriétés

IUPAC Name |

N-[2-(4-fluoro-3-methylphenyl)sulfonyl-2-thiophen-2-ylethyl]-2-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FNO4S2/c1-14-12-15(9-10-17(14)22)29(25,26)20(19-8-5-11-28-19)13-23-21(24)16-6-3-4-7-18(16)27-2/h3-12,20H,13H2,1-2H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AALYRDWDLLBIPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)C(CNC(=O)C2=CC=CC=C2OC)C3=CC=CS3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FNO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-methoxybenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Methoxy-1, 2-dihydrospiro[indole-3,4-piperidine]-2-one hydrochloride](/img/structure/B2515795.png)

![3-[(4-Chlorobenzyl)sulfanyl]-5-(trifluoromethyl)-2-pyridinecarbonitrile](/img/structure/B2515796.png)

![(E)-3-((2-methoxy-5-methylphenyl)amino)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile](/img/structure/B2515797.png)

![N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B2515800.png)

![ethyl 5-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2515801.png)

![N-(2,4-difluorophenyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2515806.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-cyanophenyl)propanamide](/img/structure/B2515809.png)